(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(3-chlorophenyl)methanone
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Overview
Description
The compound (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(3-chlorophenyl)methanone is a complex organic molecule featuring an imidazole ring, a piperazine ring, and a chlorophenyl group
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds have a broad range of chemical and biological properties . They are key components to functional molecules used in various applications, including pharmaceuticals .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to have various biological activities, suggesting they can have multiple effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(3-chlorophenyl)methanone typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of glyoxal and ammonia or other nitrogen-containing compounds under acidic conditions.
Attachment of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, often involving the reaction of ethylenediamine with dihaloalkanes.
Coupling with Chlorophenyl Group: The final step involves coupling the imidazole-piperazine intermediate with a chlorophenyl methanone derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents are often employed to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The imidazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Conversion to alcohols or amines.
Substitution: Introduction of various nucleophiles into the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .
Biology
Biologically, the compound has been studied for its potential as an enzyme inhibitor. The imidazole ring is known to interact with metal ions in enzyme active sites, making it a candidate for developing enzyme inhibitors .
Medicine
In medicine, (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(3-chlorophenyl)methanone is investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities .
Industry
Industrially, the compound is used in the development of pharmaceuticals and agrochemicals. Its ability to interact with biological targets makes it valuable in creating new drugs and pesticides .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like metronidazole and clotrimazole share the imidazole ring and exhibit antimicrobial properties.
Piperazine Derivatives: Compounds such as piperazine citrate and fluphenazine contain the piperazine ring and are used as anthelmintics and antipsychotics, respectively.
Uniqueness
The uniqueness of (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(3-chlorophenyl)methanone lies in its combined structural features, which allow it to interact with a broader range of biological targets. This makes it a versatile compound in drug development .
Properties
IUPAC Name |
(3-chlorophenyl)-[4-(2-imidazol-1-ylethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O/c17-15-3-1-2-14(12-15)16(22)21-10-8-19(9-11-21)6-7-20-5-4-18-13-20/h1-5,12-13H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPCFMWBXRZGNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CN=C2)C(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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